AZ617
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZ617 is a potent TLR4 agonist.
科学的研究の応用
1. Cancer Treatment Research
AZ617, also known as AZD1775, is primarily researched for its applications in treating various types of cancer. It acts as a Wee1 kinase inhibitor, which is crucial in the DNA damage response pathway. This inhibition leads to the potentiation of DNA-damaging chemotherapy, making cancer cells more susceptible to treatment. Research has shown its effectiveness in various cancer types, including ovarian cancer, glioblastoma, and small-cell lung cancer.
- In ovarian cancer, AZD1775 enhances the efficacy of carboplatin in TP53-mutated tumors, showing promising antitumor activity in patients who were refractory or resistant to first-line therapy (Leijen et al., 2016).
- A phase 0 trial in glioblastoma patients indicated good human brain tumor penetration by AZD1775, providing the first evidence of clinical biological activity in human glioblastoma (Sanai et al., 2018).
- For small-cell lung cancer (SCLC), targeting AXL and the mTOR pathway can overcome primary and acquired resistance to AZD1775, suggesting effective combination therapies to enhance the clinical efficacy of this drug (Sen et al., 2017).
2. Potential in Pediatric Cancer
AZD1775 has also been evaluated in pediatric cancers, showing the potential to enhance the effects of other chemotherapy agents like irinotecan across various childhood cancer types.
- A study highlighted the potentiation effect of AZD1775 on irinotecan in neuroblastoma, osteosarcoma, and Wilms tumor xenografts, supporting the idea of using this combination in clinical evaluations for multiple types of childhood cancers (Houghton et al., 2018).
特性
分子式 |
C40H38N4O4 |
---|---|
分子量 |
638.77 |
IUPAC名 |
(4-{Cyclopentylcarbamoyl-[(1,5-diphenyl-1H-pyrazole-3-carbonyl)-indan-5-yl-amino]-methyl}-phenyl)-acetic acid |
InChI |
InChI=1S/C40H38N4O4/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46) |
InChIキー |
XHFSTLKGPORBNI-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CC=C(C(C(NC2CCCC2)=O)N(C(C3=NN(C4=CC=CC=C4)C(C5=CC=CC=C5)=C3)=O)C6=CC7=C(CCC7)C=C6)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZ617; AZ 617; AZ-617 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。